molecular formula C11H10N2O4 B601134 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate CAS No. 179688-53-0

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Cat. No.: B601134
CAS No.: 179688-53-0
M. Wt: 234.21
InChI Key:
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Description

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21. The purity is usually > 95%.
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Mechanism of Action

Target of Action

The primary targets of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate are VEGFR-2 and HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels. HDAC (Histone Deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.

Mode of Action

This compound exhibits potent inhibitory activity against its targets, VEGFR-2 and HDAC . By inhibiting these targets, it disrupts their normal function, leading to changes in cellular processes such as cell proliferation and differentiation.

Biochemical Pathways

The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, thereby limiting the supply of oxygen and nutrients to cells. The inhibition of HDAC leads to changes in gene expression, affecting various cellular processes .

Pharmacokinetics

It is slightly soluble in dmso and methanol when heated , which may influence its bioavailability.

Result of Action

The inhibition of VEGFR-2 and HDAC by this compound can lead to potent anti-cancer effects. It has been shown to exhibit strong inhibitory activity against a human breast cancer cell line, MCF-7 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Furthermore, the compound’s solubility in different solvents may affect its delivery and efficacy in the body .

Properties

IUPAC Name

(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLQIFINSOHAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621628
Record name 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-53-0
Record name 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Acetoxy-7-methoxy-3H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 6-hydroxy-7-methoxyquinazolin-4(3H)-one (0.57 g) and pyridine (4 mL) was added acetic anhydride (10 mL) at room temperature. The reaction mixture was stirred at 100° C. for 3 hours, and then poured into ice-water. The resulting mixture was filtered to give the title compound (0.40 g, 53.00%). The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, d6-DMSO) δ: 2.30 (s, 3H), 3.92 (s, 3H), 7.28 (s, 1H), 7.75 (s, 1H), 8.08 (s, 1H).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

6-Acetoxy-7-methoxy-quinazolin-4-one (RO0505111-000) was synthesized according to the literature procedure of Gibson, K. H. et al. Bioorganic & Medicinal Chemistry Letters, 1997, 7(21), 2723–2728. To a solution of 6-acetoxy-7-methoxy-quinazolin-4-one (RO0505111-000) (1.2 g, 5.13 mmol) in SOCl2 (30 mL) Aldrich) was added a few drops of DMF (0.1 mL). The reaction mixture was then heated with stirring at 100° C. for 3 hours. The solvents were evaporated and the residue was dried in vacuo. The residue was dissolved in 2-propanol (30 mL), then aniline (0.47 mL, 5.13 mmol) (Aldrich) was added. The reaction mixture was heated at 110° C. for 3 hours, then cooled to room temperature and filtered. The precipitate was collected and dried in vacuo to give 6-acetoxy-7-methoxy-4-phenylamino-quinazoline as a white solid. (Yield 1.0 g, 63%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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